molecular formula C13H16ClNO4S B2439749 4-Chloro-3-(3-methyl-piperidine-1-sulfonyl)-benzoic acid CAS No. 721418-04-8

4-Chloro-3-(3-methyl-piperidine-1-sulfonyl)-benzoic acid

Cat. No.: B2439749
CAS No.: 721418-04-8
M. Wt: 317.78
InChI Key: QGFTYOUFGPBUIS-UHFFFAOYSA-N
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Description

The molecule related to “4-Chloro-3-(3-methyl-piperidine-1-sulfonyl)-benzoic acid” that I found is {[4-chloro-3-(3-methylpiperidine-1-sulfonyl)phenyl]methyl}(ethyl)amine . This molecule contains a total of 45 bond(s). There are 22 non-H bond(s), 8 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s) .


Molecular Structure Analysis

The {[4-chloro-3-(3-methylpiperidine-1-sulfonyl)phenyl]methyl}(ethyl)amine molecule contains total 45 bond(s); 22 non-H bond(s), 8 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 secondary .

Scientific Research Applications

Chemical Modification and Mutagenicity

Studies have explored the mutagenicity of benzidine analogues, including benzidine-based dyes, emphasizing the effect of chemical modifications such as sulfonic acid moiety addition on mutagenicity reduction. This indicates the importance of chemical substitutions in modulating biological activities of compounds, suggesting that modifications on similar compounds, including "4-Chloro-3-(3-methyl-piperidine-1-sulfonyl)-benzoic acid," could be explored for desired biological effects (Chung, Chen, & Claxton, 2006).

Nucleophilic Aromatic Substitution

The study of the reaction of piperidine with dinitrobenzenes, resulting in nitro-piperidinobenzenes, highlights the potential for nucleophilic aromatic substitution reactions involving piperidine derivatives. This chemistry could be relevant for synthesizing or modifying compounds like "this compound" for specific scientific applications (Pietra & Vitali, 1972).

Antioxidant Capacity Assays

Research into the ABTS/PP decolorization assay for evaluating antioxidant capacity suggests the importance of understanding how specific compounds, including potentially "this compound," interact in redox reactions and their implications for antioxidant studies (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Biopolymer Modification

The chemical modification of xylan into biopolymer ethers and esters, as described in studies, shows the potential of chemical modifications for generating new materials with specific properties. Similar strategies could be applied to the modification or utilization of "this compound" in material science or biopolymer research (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Pharmaceutical Impurities

The review on the synthesis of omeprazole and its impurities highlights the significance of understanding the synthesis pathways and potential impurities in pharmaceuticals. This knowledge is crucial for the development and quality control of pharmaceuticals, including those that may incorporate "this compound" or its derivatives (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Properties

IUPAC Name

4-chloro-3-(3-methylpiperidin-1-yl)sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4S/c1-9-3-2-6-15(8-9)20(18,19)12-7-10(13(16)17)4-5-11(12)14/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFTYOUFGPBUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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